molecular formula C16H37NO3S B14326199 N,N,N-Trimethyldodecan-1-aminium methanesulfonate CAS No. 101904-93-2

N,N,N-Trimethyldodecan-1-aminium methanesulfonate

Cat. No.: B14326199
CAS No.: 101904-93-2
M. Wt: 323.5 g/mol
InChI Key: MIZBCDQFHMSKPN-UHFFFAOYSA-M
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Description

N,N,N-Trimethyldodecan-1-aminium methanesulfonate is a quaternary ammonium compound. It is characterized by a long hydrophobic dodecyl chain and a hydrophilic trimethylammonium head group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Trimethyldodecan-1-aminium methanesulfonate can be synthesized through a quaternization reaction. The process typically involves the reaction of dodecylamine with trimethylamine in the presence of methanesulfonic acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete quaternization.

    Solvent: A polar solvent such as methanol or ethanol is often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Reactant Feed: Continuous feeding of dodecylamine and trimethylamine into the reactor.

    Reaction Control: Maintaining optimal temperature and pressure to ensure efficient quaternization.

    Product Isolation: The product is typically isolated through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyldodecan-1-aminium methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as halides, hydroxides, and amines can react with this compound.

    Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize the compound under controlled conditions.

    Reducing Agents: Reducing agents such as sodium borohydride can reduce the compound, although this is less common.

Major Products

    Substitution Products: The major products of substitution reactions include various substituted ammonium salts.

    Oxidation Products: Oxidation can lead to the formation of corresponding amine oxides.

    Reduction Products: Reduction typically yields secondary or tertiary amines.

Scientific Research Applications

N,N,N-Trimethyldodecan-1-aminium methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.

    Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to disrupt cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in the formation of micelles and liposomes.

    Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyldodecan-1-aminium methanesulfonate is primarily based on its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers, making it effective in solubilizing hydrophobic compounds and lysing cells. The molecular targets include:

    Cell Membranes: The compound interacts with lipid bilayers, leading to membrane disruption.

    Proteins: It can denature proteins by disrupting hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyldodecan-1-aminium chloride
  • N,N,N-Trimethyldodecan-1-aminium bromide
  • N,N,N-Trimethyldodecan-1-aminium iodide

Uniqueness

N,N,N-Trimethyldodecan-1-aminium methanesulfonate is unique due to its methanesulfonate counterion, which imparts distinct solubility and reactivity characteristics compared to its chloride, bromide, and iodide counterparts. This makes it particularly useful in specific applications where these properties are advantageous.

Properties

CAS No.

101904-93-2

Molecular Formula

C16H37NO3S

Molecular Weight

323.5 g/mol

IUPAC Name

dodecyl(trimethyl)azanium;methanesulfonate

InChI

InChI=1S/C15H34N.CH4O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-5(2,3)4/h5-15H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

MIZBCDQFHMSKPN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.CS(=O)(=O)[O-]

Origin of Product

United States

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